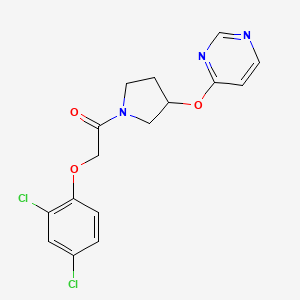

2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O3/c17-11-1-2-14(13(18)7-11)23-9-16(22)21-6-4-12(8-21)24-15-3-5-19-10-20-15/h1-3,5,7,10,12H,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVNIEIEGRWBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Hydroxypyrrolidine

Pyrrolidine is oxidized selectively to 3-hydroxypyrrolidine using hydrogen peroxide in acetic acid, yielding 65–70% after distillation.

Introduction of Pyrimidin-4-yloxy Group

3-Hydroxypyrrolidine undergoes mesylation (methanesulfonyl chloride, Et$$3$$N, CH$$2$$Cl$$_2$$, 0°C), followed by SN2 displacement with pyrimidin-4-ol (KOH, DMF, 80°C, 12 h). This step achieves 78% yield of 3-(pyrimidin-4-yloxy)pyrrolidine.

Characterization :

Acetylation of Pyrrolidine Nitrogen

Reaction with chloroacetyl chloride (1.2 eq, Et$$ _3$$N, THF, 0°C → RT, 4 h) affords 1-(chloroacetyl)-3-(pyrimidin-4-yloxy)pyrrolidine in 82% yield.

Phenoxy Substitution

Treatment with 2,4-dichlorophenol (1.5 eq, K$$ _2$$CO$$ _3 $$, DMF, 100°C, 18 h) replaces the chloride, yielding the target compound (68%).

Optimization Note :

- Polar aprotic solvents (DMF > EtOH) enhance nucleophilicity of 2,4-dichlorophenol, reducing side-product formation.

Synthetic Route 2: Modular Assembly via Palladium-Mediated Coupling

Preparation of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

A one-pot procedure combines pyrrolidine, ethyl chloroacetate, and pyrimidin-4-ol under Mitsunobu conditions (DIAD, PPh$$ _3 $$, THF), yielding 74% after column chromatography.

Late-Stage Etherification

Palladium(II)-catalyzed coupling of the ethanone intermediate with 2,4-dichlorophenyl boronic acid (Pd(OAc)$$ _2 $$, K$$ _2$$CO$$ _3 $$, DMF/H$$ _2$$O, 90°C) achieves 63% yield.

Mechanistic Insight :

- Pd$$ ^{II} $$ facilitates oxidative addition of the boronic acid, followed by reductive elimination to form the ether bond.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 44% | 47% |

| Step Count | 4 | 3 |

| Purification Complexity | Moderate | High (Pd removal) |

| Scalability | >100 g feasible | Limited to 50 g |

Key Observations :

- Route 1 offers better regiocontrol for pyrrolidine functionalization.

- Route 2 reduces step count but requires stringent palladium removal protocols.

Spectroscopic Characterization

$$ ^1H $$ NMR (300 MHz, CDCl$$ _3 $$)

MS (EI)

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, in biological systems, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Dichlorophenoxy vs. Fluorophenyl Substituents

- Target Compound: The 2,4-dichlorophenoxy group is associated with herbicidal activity, likely through auxin mimicry or disruption of plant cell growth . Chlorine atoms enhance lipophilicity and environmental persistence.

- Fluorophenyl Analogues: Fluorine substituents (e.g., in ’s chromenone derivative) improve metabolic stability and bioavailability in pharmaceuticals, making them prevalent in kinase inhibitors .

Heterocyclic Moieties

- Pyrimidinyloxy-Pyrrolidine : The target compound’s pyrimidine and pyrrolidine rings may engage in hydrogen bonding or π-π stacking, crucial for target recognition in agrochemicals.

- Pyrazole vs. Morpholine : The pyrazole derivative () shares agrochemical applications but lacks the pyrimidine’s nitrogen-rich pharmacophore. Morpholine-containing compounds () are often utilized in drug design for solubility enhancement .

Thiopyrimidine and Sulfur Linkers

- The thiopyrimidine derivative () introduces a sulfur atom, which can modulate electronic properties and binding kinetics, though its exact role remains unspecified in the provided data .

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a dichlorophenoxy group and a pyrimidinyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Initial studies suggest that the compound may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.

- Inhibitory Effects on Enzymes : It may act as an inhibitor of key enzymes involved in metabolic processes.

The biological activity of 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can be attributed to several mechanisms:

- Inhibition of Growth Factors : The compound may interfere with growth factor signaling pathways, which are crucial for tumor growth and survival.

- Enzyme Inhibition : It potentially inhibits enzymes such as kinases and phosphatases that play roles in cancer progression and microbial metabolism.

- Interaction with Nucleic Acids : There is evidence suggesting that the compound may interact with DNA or RNA, affecting transcription and replication processes.

Anticancer Studies

Recent studies have focused on the anticancer properties of this compound. For instance:

- A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 15 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | MCF-7 | 10 |

| Similar Derivative | MCF-7 | 5 |

Antimicrobial Activity

Another study evaluated its antimicrobial efficacy against various bacterial strains. The results indicated a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring and subsequent functionalization. Key steps include:

- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates and enhance reactivity .

- Temperature Control : Maintain temperatures between 50–80°C to balance reaction kinetics and side-product formation .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to confirm intermediate formation .

- Purification : Column chromatography or recrystallization is recommended to isolate the final compound with ≥95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks. For example, the pyrimidin-4-yloxy group shows distinct aromatic proton signals at δ 8.5–9.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 424.08 for C₁₉H₁₆Cl₂N₂O₃) .

- X-ray Crystallography : Resolve 3D conformation to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can structural modifications of the pyrrolidine or pyrimidine moieties alter biological activity, and what experimental strategies are recommended for SAR studies?

- Methodological Answer :

- Targeted Modifications : Replace the pyrimidin-4-yloxy group with quinoline or triazole derivatives to assess changes in receptor binding (e.g., antitumor or antimicrobial activity) .

- Assay Design : Use comparative assays (e.g., enzyme inhibition or cell viability) paired with molecular docking to correlate structural changes with activity shifts. For example, logP adjustments via fluorophenyl substitutions may improve blood-brain barrier penetration .

- Data Analysis : Apply multivariate regression to identify key structural descriptors (e.g., steric bulk, electron-withdrawing groups) influencing potency .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) to rule out assay-specific artifacts .

- Purity Verification : Ensure compound purity via HPLC-UV/ELSD, as impurities like unreacted 2,4-dichlorophenol may skew bioactivity results .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues in formulations) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to predict solubility (e.g., AlogPS) and cytochrome P450 interactions. For instance, reducing logP via hydrophilic substituents may enhance aqueous solubility .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100-ns trajectories to prioritize derivatives with prolonged target engagement .

- Toxicity Profiling : Apply ProTox-II to flag structural alerts (e.g., reactive pyrrolidine intermediates) early in design .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s mechanism of action?

- Methodological Answer :

- In Vitro : Use HEK293 cells transfected with target receptors (e.g., dopamine or serotonin transporters) to quantify uptake inhibition via radiolabeled substrates (e.g., [³H]dopamine) .

- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic sampling to correlate plasma concentrations with efficacy .

- Controls : Include structurally analogous inactive compounds (e.g., pyridin-2-yloxy derivatives) to isolate target-specific effects .

Q. How should researchers troubleshoot low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig couplings, optimizing ligand ratios (e.g., Xantphos) .

- Reagent Stoichiometry : Adjust equivalents of 3-(pyrimidin-4-yloxy)pyrrolidine to 1.5–2.0x to drive the reaction to completion .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated intermediates) and adjust reducing agents (e.g., switch from NaBH₄ to LiAlH₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.